molecular formula C80H126O44 B092244 Gypsoside CAS No. 15588-68-8

Gypsoside

Cat. No. B092244
CAS RN: 15588-68-8
M. Wt: 1791.8 g/mol
InChI Key: VJDBQMHOQSSGGS-UHFFFAOYSA-N
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Description

Gypsoside is a triterpene saponin found in Gypsophila pacifica and Gypsophila paniculata . It has a molecular weight of 1791.83 and a formula of C80H126O44 .


Synthesis Analysis

A study on the biosynthesis of gypenosides in Gynostemma pentaphyllum identified several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) genes that contribute to gypenoside biosynthesis . The study used a combination of proteome analysis and RNA sequencing to identify these genes .


Molecular Structure Analysis

The molecular structure of Gypsoside is complex, with a molecular formula of C80H126O44 . It is a triterpene saponin, a class of compounds known for their complex structures .

Scientific Research Applications

Biomedical Applications

Glycosyl compounds like Gypsoside have significant applications in the biomedical industry . They exhibit diverse pharmaceutical properties and biological activities, making them valuable for medical applications .

Food Industry Applications

Gypsoside, like other glycosyl compounds, has stable application characteristics that make it suitable for use in the food industry .

Enzymatic Synthesis

Enzymatic synthesis is a process that converts substrates into products using enzymes as catalysts . Gypsoside can be synthesized enzymatically, which is an environmentally friendly alternative to chemical synthesis .

Anti-inflammatory Properties

Gypsoside has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation .

Anti-thrombotic Properties

Research has shown that Gypsoside has anti-thrombotic actions . This suggests that it could be used in the prevention or treatment of thrombotic disorders .

Antioxidative Properties

Gypsoside has antioxidative actions . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-cancer Properties

Gypsoside has been found to have anti-cancer actions . It inhibited SW-480 cell proliferation in a dose- and time-dependent manner . This suggests that Gypsoside could be potentially useful as a cancer preventive or therapeutic agent .

Cosmetic Industry Applications

Due to their diverse pharmaceutical properties and biological activities, glycosyl compounds like Gypsoside have garnered significant attention in the cosmetics industry .

Mechanism of Action

Target of Action

Gipsoside primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology. They are involved in many aspects of vascular function, including blood clotting, inflammation, and formation of new blood vessels.

Mode of Action

Gipsoside interacts with its targets by modulating mitochondria through the PI3K/Akt/Bad pathway . This pathway is crucial for cell survival and proliferation. By modulating this pathway, Gipsoside can inhibit apoptosis (programmed cell death) in endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by Gipsoside is the PI3K/Akt/Bad pathway . This pathway is involved in cell survival and proliferation. Gipsoside’s modulation of this pathway leads to the inhibition of endothelial cell apoptosis, which is particularly relevant in conditions such as atherosclerosis . Additionally, Gipsoside has been found to inhibit the Mitogen-Activated Protein Kinase (MAPK) mediated Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a significant role in inflammatory responses and is involved in cellular responses to stimuli such as stress.

Pharmacokinetics

It is known that gipsoside is a natural product , and like many other natural products, its bioavailability may be influenced by factors such as its formulation and the presence of other compounds.

Result of Action

Gipsoside has been found to possess neuroprotective, anticancer, antioxidant, anti-inflammatory, and anti-diabetic properties . It inhibits the proliferation of certain cancer cells in a dose- and time-dependent manner . Moreover, it has been shown to exert different cytotoxicity in cancer cells and normal cells, suggesting its potential use as a cancer preventive or treatment agent .

properties

IUPAC Name

(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBQMHOQSSGGS-OHFYMGMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H126O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1791.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypsoside

Q & A

Q1: What is the potential of gypsoside as a hepatoprotective agent?

A1: While gypsoside itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []

Q2: What is the structure of gypsoside?

A2: Gypsoside is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of gypsoside [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []

Q3: In which plant species can gypsoside be found?

A3: Gypsoside has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []

Q4: How does the structure of gypsoside relate to its biological activity?

A4: While the provided abstracts primarily focus on structural characterization and plant sources of gypsoside, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to gypsoside. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of gypsoside and its derivatives.

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